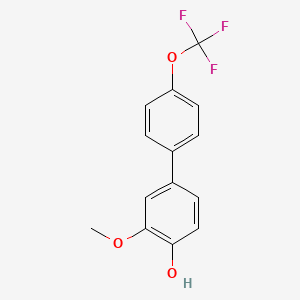
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% (5-F3MP-2M) is a fluorinated phenol derivative that has recently been studied for its potential applications in various scientific research fields. This compound has been used in a variety of experiments due to its unique properties, such as its high solubility in organic solvents, its stability in aqueous solutions, and its low toxicity.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in various scientific research fields. For example, the compound has been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a ligand for the synthesis of transition metal complexes. In addition, the compound has been used in drug delivery systems, as a photosensitizer for photodynamic therapy, and as a fluorescent probe for bioimaging.
Wirkmechanismus
The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the compound may interact with certain proteins or enzymes in the body, which could lead to changes in the activity of those proteins or enzymes. In addition, the compound may also interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% are not yet fully understood. However, the compound has been shown to have some anti-inflammatory and anti-cancer properties in animal models. In addition, the compound has been shown to have some protective effects against oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various experiments. Additionally, the compound is relatively stable in aqueous solutions, making it suitable for use in biological systems. However, the compound is toxic and should be handled with care. In addition, the compound is relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%. For example, the compound could be further studied for its potential applications in drug delivery systems, as a photosensitizer for photodynamic therapy, and as a fluorescent probe for bioimaging. In addition, the compound could be studied for its potential anti-inflammatory and anti-cancer properties, as well as its protective effects against oxidative stress in cells. Finally, the compound could be used in the synthesis of other compounds, such as polymers and transition metal complexes.
Synthesemethoden
The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is relatively straightforward. The starting material is 3-trifluoromethylphenol, which is reacted with 2-fluorophenol in the presence of an acid catalyst to form the desired product. The reaction is typically carried out in a polar solvent such as methanol or ethanol, and is usually complete within one hour. The product can then be purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-12-6-5-8(7-11(12)19)9-3-2-4-10(13(9)15)14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXCAIKJZRZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)C(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685758 |
Source


|
| Record name | 2'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol | |
CAS RN |
1261898-90-1 |
Source


|
| Record name | 2'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



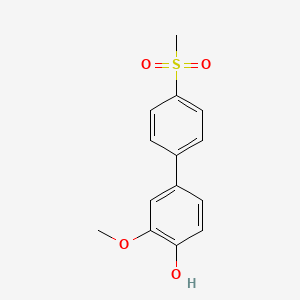
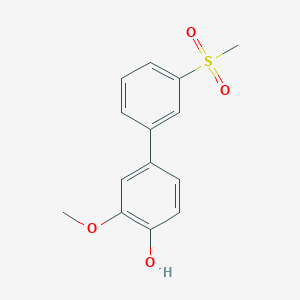

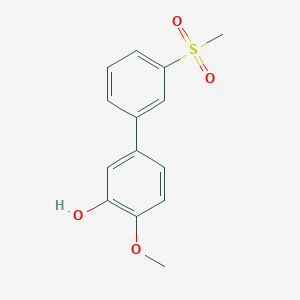


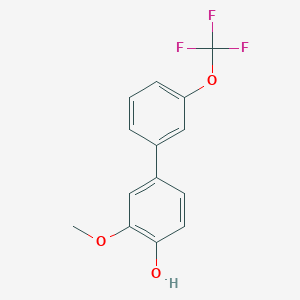


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380349.png)
